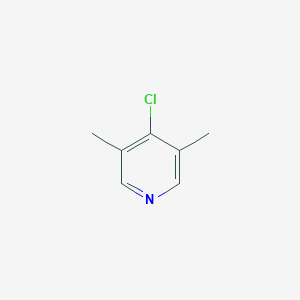

4-Chloro-3,5-dimethylpyridine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-chloro-3,5-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN/c1-5-3-9-4-6(2)7(5)8/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQZPYCAYJQTSMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=C1Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70932107 | |

| Record name | 4-Chloro-3,5-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70932107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143798-73-6 | |

| Record name | 4-Chloro-3,5-dimethylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143798-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3,5-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70932107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Pyridine Derivatives in Organic Synthesis and Medicinal Chemistry

Pyridine (B92270) and its derivatives are fundamental scaffolds in the realms of organic synthesis and medicinal chemistry. researchgate.netajrconline.org The pyridine ring, a six-membered heteroaromatic ring containing one nitrogen atom, is a structural motif found in numerous natural products, including vitamins like nicotinamide (B372718) and pyridoxol (vitamin B6), as well as alkaloids such as nicotine. lifechemicals.comnih.gov Its presence is also prominent in a vast array of synthetic compounds with significant biological activities. researchgate.netopenaccessjournals.com

In organic synthesis, functionalized pyridines serve as versatile building blocks. lifechemicals.com The reactivity of the pyridine ring and its substituents allows for a wide range of chemical transformations, making them valuable intermediates in the construction of more complex molecules. kubikat.org

Overview of Halogenation Strategies for Heteroaromatic Systems

The introduction of halogen atoms onto heteroaromatic systems, a process known as halogenation, is a cornerstone of synthetic organic chemistry. derpharmachemica.comnih.gov Halogenated heteroaromatics are crucial intermediates, enabling a variety of subsequent chemical transformations, most notably cross-coupling reactions, which are instrumental in forming carbon-carbon and carbon-heteroatom bonds. derpharmachemica.com

Several strategies exist for the halogenation of heteroaromatic compounds, with the choice of method depending on the specific heterocycle, the desired regioselectivity, and the nature of the substituents already present on the ring. derpharmachemica.comnumberanalytics.com

Electrophilic Aromatic Substitution (EAS): This is a common method for halogenating electron-rich aromatic systems. However, electron-deficient heterocycles like pyridine (B92270) are generally less reactive towards electrophilic attack and often require harsh reaction conditions. nih.gov The regioselectivity of electrophilic halogenation is governed by the electronic properties of the existing substituents on the ring. numberanalytics.com

Nucleophilic Aromatic Substitution (SNAr): This strategy is particularly effective for electron-deficient heterocycles, especially those bearing electron-withdrawing groups. In this process, a nucleophilic halide displaces a leaving group on the aromatic ring.

Sandmeyer and Related Reactions: These methods involve the diazotization of an amino group on the heteroaromatic ring, followed by its replacement with a halogen. This is a versatile approach for introducing halogens at specific positions. derpharmachemica.com

Halogenation via N-Oxides: Pyridine N-oxides can be used to facilitate halogenation at the 2- and 4-positions. nih.govresearchgate.net The N-oxide group activates the ring towards certain transformations and can be subsequently removed.

Metalation-Trapping Sequences: Directed ortho-metalation, followed by quenching with a halogen source, allows for the regioselective introduction of halogens.

Modern Catalytic Methods: Recent advancements have led to the development of novel catalytic systems, including transition metal catalysts and photoredox catalysis, for the selective halogenation of heteroaromatic compounds under milder conditions. numberanalytics.com

The development of efficient and regioselective halogenation methods remains an active area of research, driven by the importance of halogenated heterocycles in various scientific disciplines. derpharmachemica.comresearchgate.net

Specific Context of 4 Halopyridines in Contemporary Chemical Research

Direct Chlorination Approaches

Direct chlorination methods offer a straightforward route to 4-chloro-3,5-dimethylpyridine. These approaches involve the direct reaction of a chlorinating agent with 3,5-dimethylpyridine (B147111).

Reaction of 3,5-Dimethylpyridine with Thionyl Chloride (SOCl₂)

The reaction of 3,5-dimethylpyridine with thionyl chloride is a common method for the synthesis of this compound. google.comevitachem.com This process typically involves the dropwise addition of 3,5-dimethylpyridine to thionyl chloride, either neat or in a solvent. google.com

The efficiency of the chlorination of 3,5-dimethylpyridine with thionyl chloride is highly dependent on the reaction conditions. The choice of solvent, temperature, and the stoichiometry of the reactants are crucial parameters that must be carefully controlled to maximize the yield of the desired product. google.com

The reaction can be performed without a solvent or in the presence of an inert solvent such as toluene (B28343), 4-chlorobenzene, or xylene. google.com The temperature of the reaction is typically maintained in the range of 0-70°C during the initial addition, followed by heating to reflux for an extended period, often between 12 to 20 hours, to ensure the completion of the reaction. google.com The stoichiometry of thionyl chloride is generally in excess, ranging from 1 to 5 equivalents relative to 3,5-dimethylpyridine. google.com

A detailed look at optimizing reaction conditions is presented in the following table:

| Parameter | Condition | Rationale |

| Solvent | Toluene, 4-chlorobenzene, xylene | Inert solvents that do not interfere with the reaction. google.com |

| Temperature | 0-70°C (initial), Reflux (final) | Controlled initial temperature for safe addition, followed by reflux to drive the reaction to completion. google.com |

| Stoichiometry | 1-5 equivalents of SOCl₂ | Excess thionyl chloride ensures complete conversion of the starting material. google.com |

This table summarizes key parameters for the reaction of 3,5-dimethylpyridine with thionyl chloride.

Optimizing the yield of this compound while minimizing the formation of by-products is a primary goal in this synthetic route. A patent describes a process that achieves a yield of over 70% for this compound hydrochloride. google.com This method involves adding the solvent after the initial reaction, followed by distillation to remove excess thionyl chloride. google.com The crude product is then purified by crystallization from hot methanol (B129727) after treatment with charcoal and filtration over celite. google.com

Work-up procedures are also critical for yield optimization. One method involves cooling the reaction mixture and adding an organic solvent like toluene, followed by the dropwise addition of an aqueous sodium hydroxide (B78521) solution to reach a pH of 9-11. google.com After phase separation, the organic solvent is evaporated to yield the free base form of this compound. google.com

While thionyl chloride is a common chlorinating agent, other reagents can also be employed for the halogenation of pyridine derivatives. These include phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), and sulfuryl chloride (SO₂Cl₂). evitachem.comgoogle.com The choice of halogenating agent can influence the reaction's outcome and efficiency. For instance, in the synthesis of related pyridine derivatives, a combination of these agents is sometimes used. google.com

The following table provides a comparative overview of different halogenating agents:

| Halogenating Agent | Formula | Typical Application |

| Thionyl Chloride | SOCl₂ | Direct chlorination of 3,5-dimethylpyridine. google.comevitachem.com |

| Phosphorus Oxychloride | POCl₃ | Chlorination of pyridone intermediates. |

| Phosphorus Pentachloride | PCl₅ | Chlorination of carboxylic acids to acyl chlorides. smolecule.com |

| Sulfuryl Chloride | SO₂Cl₂ | Chloromethylation of pyridine compounds. evitachem.com |

This table compares various halogenating agents used in the synthesis of pyridine derivatives.

Chlorination via Pyridine N-Oxide Intermediates

An alternative and often more regioselective method for introducing a chlorine atom at the 4-position of the pyridine ring involves the use of a pyridine N-oxide intermediate. acs.orgarkat-usa.org This strategy takes advantage of the altered reactivity of the pyridine ring upon N-oxidation.

The precursor for this route, 3,5-dimethylpyridine N-oxide, is typically synthesized by the oxidation of 3,5-dimethylpyridine. ontosight.ainih.gov A common method involves reacting 3,5-dimethylpyridine with hydrogen peroxide in the presence of acetic acid. nih.govprepchem.com The reaction mixture is heated, and after completion, the excess acetic acid is removed. nih.gov

A detailed procedure involves dissolving 3,5-lutidine in acetic acid at 60°C and adding hydrogen peroxide in portions. prepchem.com The mixture is then heated to 90°C for several hours. prepchem.com After evaporation of the solvent, the residue is worked up by adjusting the pH and extracting with an organic solvent like dichloromethane (B109758) to yield 3,5-dimethylpyridine-N-oxide. prepchem.com Other oxidizing agents such as peroxyacids can also be used for this transformation. ontosight.ai

Regioselective Chlorination of Pyridine N-oxides

A common and effective method for the synthesis of this compound involves the regioselective chlorination of 3,5-dimethylpyridine N-oxide (3,5-lutidine N-oxide). The N-oxide group activates the pyridine ring, directing substitution to specific positions.

The oxidation of 3,5-dimethylpyridine to its N-oxide is a foundational step. arkat-usa.org This is often achieved using oxidizing agents like hydrogen peroxide in glacial acetic acid. nih.gov The reaction conditions, such as temperature and reaction time, are optimized to ensure high yields, often exceeding 95%. google.com

Once the N-oxide is formed, chlorination can be carried out using various reagents. One approach involves the use of sulphuryl chloride, which, when reacted with 3,5-dibromopyridine-N-oxide, yields a mixture containing 2-chloro-3,5-dibromopyridine (B1298877) and a significant amount of 4-chloro-3,5-dibromopyridine. researchgate.net For the synthesis of this compound, thionyl chloride is a frequently employed chlorinating agent. google.comgoogle.com The reaction can be performed neat or in a solvent such as toluene or xylene at elevated temperatures. google.comgoogle.com The resulting this compound hydrochloride can be isolated in high yields, often over 70%. google.comgoogle.com

A highly regioselective method for the chlorination of pyridine N-oxides has been developed to favor the formation of the 2-chloro isomer, which can be a competing product. acs.org This method utilizes phosphorus oxychloride (POCl₃) as the chlorinating agent in the presence of a base like 2,6-lutidine and a solvent such as dichloromethane at low temperatures. acs.org While this particular study focused on achieving 2-substitution, it highlights the tunability of regioselectivity based on the chosen reagents and conditions. acs.org

The reaction of 4-nitro-2,3-dimethylpyridine N-oxide with acetyl chloride in ethanol (B145695) has also been reported to yield 4-chloro-2,3-dimethylpyridine (B1603871) 1-oxide, demonstrating another route to a chlorinated pyridine N-oxide intermediate. chemicalbook.com

Green Chemistry Considerations in N-Oxide Routes (e.g., E-factor analysis)

The environmental impact of chemical syntheses is increasingly scrutinized, with metrics like the E-factor (Environmental Factor) providing a quantitative measure of waste generation. scispace.comnih.gov The E-factor is the ratio of the mass of waste to the mass of the desired product. nih.gov In the context of pyridine derivative synthesis, particularly for pharmaceuticals, E-factors can be substantial due to multi-step processes and the use of solvents and reagents. nih.gov

Efforts to develop greener synthetic routes for pyridine derivatives often focus on minimizing waste and using less hazardous reagents. For instance, the use of catalytic amounts of RuCl₃·3H₂O for the N-oxidation of 2,3-lutidine (B1584814) represents a milder approach. orientjchem.org A study evaluating the green metrics of a multi-step synthesis of a pyridine derivative calculated the E-factor for each step. orientjchem.org The analysis revealed that the oxidation of a thiomethyl pyridine-N-oxide intermediate had a relatively low E-factor of 3.2, indicating less waste generation for that specific step compared to others in the sequence. orientjchem.org

Continuous flow processes are also being explored to improve the efficiency and reduce the environmental footprint of such syntheses. acs.org These methods can enhance throughput and minimize the use of solvents. The development of environmentally benign syntheses is a key focus in modern process chemistry.

Alternative Synthetic Routes to the this compound Moiety

Beyond the N-oxide route, several alternative strategies exist for constructing the this compound scaffold.

Preparation from Pyrone, Pyridone, and Other Pyridine Derivatives

One notable alternative begins with the synthesis of pyrone and pyridone derivatives. google.com For instance, 2,6-dimethyl-4-pyrone can be converted to 4-chloro-2,6-dimethylpyridine (B1297441) through a sequence of ammonolysis, aromatization, chlorination, and deprotection steps. evitachem.com

A multi-step synthesis starting from a pyrone derivative can lead to this compound-2-carboxylic acid ethyl ester. lookchem.com This process involves the formation of a pyridone intermediate, which is then chlorinated using phosphoryl chloride. lookchem.com Similarly, a synthesis of 2-(chloromethyl)-3,5-dimethylpyridine (B122946) derivatives can commence with the functionalization of pyridine precursors, involving methylation, ammonification to a pyridone, and subsequent chlorination.

These routes demonstrate the versatility of using heterocyclic precursors like pyrones and pyridones to build the desired substituted pyridine ring.

Introduction of the 4-Chloro Group in Later Stages of Synthesis

In some synthetic strategies, the chlorine atom at the 4-position is introduced at a later stage. This can be advantageous if the chloro-substituent is not compatible with earlier reaction conditions.

For example, a process for preparing 3,5-dimethyl-4-methoxy-2-chloromethylpyridine involves the catalytic hydrogenation of 3,5-dimethyl-4-methoxypyridine-2-carbonitrile, followed by reaction with sodium nitrite (B80452) to form the corresponding 2-hydroxymethylpyridine, which is then chlorinated with thionyl chloride. google.com In this sequence, the 4-position is already substituted with a methoxy (B1213986) group, and the chlorination occurs at the 2-methyl position.

Another approach involves the direct halogenation of a 3,5-disubstituted pyridine. For instance, reacting 3,5-dimethylpyridine with a halogenating agent like thionyl chloride can directly yield this compound. google.com This reaction can be performed neat or in an inert solvent. google.com

Exploration of Free Radical Substitution Reactions for Pyridine Functionalization

Free radical reactions offer another avenue for the functionalization of pyridine rings. A process has been described that employs a free radical reaction to functionalize the 2-position of pyridine derivatives, which are precursors for pharmaceuticals like Omeprazole and Lansoprazole. google.com This method can be applied to compounds that already possess the this compound core.

While direct free radical chlorination at the 4-position of 3,5-dimethylpyridine is less common, the functionalization of benzylic C-H bonds in lutidine (dimethylpyridine) using frustrated radical pairs has been demonstrated, suggesting the potential for radical-based strategies in modifying pyridine derivatives. nih.gov Photocatalytic methods using quinolinone have also been developed for the site-selective C-H functionalization of pyridinium (B92312) derivatives, although this typically targets positions other than the 4-position. acs.org

Synthesis of Key Intermediates Incorporating the this compound Scaffold

The this compound scaffold is a crucial component in the synthesis of more complex molecules, particularly active pharmaceutical ingredients. The synthesis of these key intermediates often involves further functionalization of the pre-formed chlorinated pyridine ring.

For example, 4-chloro-2-hydroxymethyl-3,5-lutidine can be prepared from 2-carboxy-4-chloro-3,5-lutidine via reduction with a borane (B79455) reagent. google.com This hydroxymethyl intermediate can then be further modified. google.com

Suzuki coupling reactions are also employed to build more complex structures. For instance, 2-bromo-3,5-dimethylpyridine (B180953) can be coupled with a boronic acid to form a key biaryl intermediate. yangresearchlab.org While this example does not start with the 4-chloro derivative, it illustrates a common strategy for elaborating the pyridine scaffold.

The synthesis of intermediates like 2-(chloromethyl)-3,5-dimethylpyridine derivatives often starts with the functionalization of pyridine precursors. A multi-step route can involve methylation, ammonification, chlorination, oxidation, and further substitutions to arrive at the desired intermediate. For example, 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine can be chlorinated using triphosgene (B27547) or thionyl chloride to produce 4-chloro-2-(chloromethyl)-3,5-dimethylpyridine (B57762) hydrochloride, a key intermediate for proton pump inhibitors.

Synthesis of 2-Pyridinecarboxylic acid, 4-chloro-3,5-dimethyl-, ethyl ester

The synthesis of ethyl this compound-2-carboxylate involves the reaction of 4-Chloropyridine (B1293800) with ethyl pyruvate (B1213749) and hydrogen peroxide. google.com

In a typical procedure, ethyl pyruvate is cooled, and hydrogen peroxide is added dropwise. This solution, along with a solution of iron sulfate (B86663) heptahydrate in water, is then added slowly and simultaneously to a stirred solution of 4-chloropyridine. google.com After the reaction is complete, the mixture is poured into an ice-cold sodium hydroxide solution. Toluene is added, and the layers are separated. The organic layer is washed with a dilute HCl solution and then evaporated to yield the crude product. google.comgoogle.com This process results in a yield of over 90% based on the consumed starting material and over 50% as an isolated yield. google.comgoogle.com

Table 1: Synthesis of 2-Pyridinecarboxylic acid, 4-chloro-3,5-dimethyl-, ethyl ester

| Reactants | Reagents | Solvent | Conditions | Product | Yield |

|---|

Synthesis of 4-Chloro-2-hydroxymethyl-3,5-Lutidine

4-Chloro-2-hydroxymethyl-3,5-lutidine is synthesized from 2-carboxy-4-chloro-3,5-lutidine. google.com

The synthesis is achieved by suspending 2-carboxy-4-chloro-3,5-lutidine in dry dimethylformamide, followed by the addition of a borane-tetrahydrofuran (B86392) (BH3•THF) solution. google.com The mixture is heated to 60°C and stirred under a nitrogen atmosphere for approximately 1.5 hours. After cooling the mixture in an ice bath, a 1:1 mixture of THF and water is slowly added. The aqueous layer is saturated with sodium chloride, and the THF layer is separated. The aqueous layer is then extracted with ether. The combined organic extracts are dried over sodium sulfate, filtered, and the solvent is evaporated under a vacuum to give the final product. google.com This method yields 4-Chloro-2-hydroxymethyl-3,5-Lutidine in a 51% yield. google.com

Table 2: Synthesis of 4-Chloro-2-hydroxymethyl-3,5-Lutidine

| Reactant | Reagent | Solvent | Conditions | Product | Yield |

|---|

Synthesis of 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine (B128397)

The synthesis of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride can be achieved through various methods.

One common method involves the reaction of 4-methoxy-3,5-dimethyl-2-pyridylmethanol with thionyl chloride in methylene (B1212753) chloride. The pyridylmethanol is dissolved in methylene chloride and added dropwise to a solution of thionyl chloride in methylene chloride at 0°C. prepchem.com The mixture is then stirred at room temperature for 16 hours. Ether is added dropwise while cooling, and the mixture is stirred for an additional 2 hours at room temperature. The resulting crystals are filtered and washed with ether to obtain the hydrochloride salt of the product with a melting point of 130°-131°C. prepchem.com Another variation of this method involves dissolving 4-methoxy-3,5-dimethylpyridinemethanol in dichloromethane and adding thionyl chloride solution dropwise at room temperature under an argon atmosphere, followed by stirring for one hour. chemicalbook.com

An alternative approach utilizes triphosgene as the chlorinating agent. google.com In this procedure, 2-hydroxymethyl-4-methoxyl-3,5-dimethyl pyridine is dissolved in toluene. A toluene solution of triphosgene is then added dropwise at a temperature of 0 to 10°C. After the reaction is complete, a small amount of methanol is added, and the acidic gas is removed under reduced pressure. The reaction liquid is then centrifuged and dried to yield the product. google.com This method is noted for its high yield (over 96.0%) and purity. google.com

A highly selective chlorination can also be achieved using a POCl3/CH2Cl2/Et3N system with 2-methylpyridine (B31789) N-oxide as the starting material under mild conditions. scispace.com

Table 3: Synthesis of 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine

| Starting Material | Chlorinating Agent | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| 4-methoxy-3,5-dimethyl-2-pyridylmethanol | Thionyl chloride | Methylene chloride, Ether | 0°C to room temp, 18 hours | 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride | Not specified |

| 2-hydroxymethyl-4-methoxyl-3,5-dimethyl pyridine | Triphosgene | Toluene | 0-10°C | 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride | >96.0% |

Synthesis of 2-(Azidomethyl)-4-chloro-3,5-dimethylpyridine (B1485905)

The synthesis of 2-(azidomethyl)-4-chloro-3,5-dimethylpyridine is not directly detailed in the provided search results. However, a general method for synthesizing azidomethyl-pyridines can be inferred. The synthesis of 2-(azidomethyl)pyridine (B1521142) involves the reaction of 2-(chloromethyl)pyridine (B1213738) with sodium azide (B81097) and sodium iodide in acetonitrile. chemicalbook.com The reaction is carried out under reflux for 24 hours and yields 94% of the product. chemicalbook.com It is plausible that a similar nucleophilic substitution reaction could be applied to a chlorinated precursor to yield 2-(azidomethyl)-4-chloro-3,5-dimethylpyridine. Specifically, reacting 2-(chloromethyl)-4-chloro-3,5-dimethylpyridine with an azide source like sodium azide would be a logical synthetic route.

Table 4: General Synthesis of Azidomethyl-pyridines

| Reactant | Reagents | Solvent | Conditions | Product | Yield |

|---|

Nucleophilic Substitution Reactions at the 4-Position

The chlorine atom at the 4-position of the pyridine ring is susceptible to displacement by various nucleophiles. This reactivity is a cornerstone of its synthetic utility.

Reactivity Towards Oxygen Nucleophiles (e.g., Alkoxide formation)

This compound readily undergoes nucleophilic aromatic substitution (SNAr) with oxygen nucleophiles, such as alkoxides. For instance, reaction with sodium methoxide (B1231860) leads to the formation of 4-methoxy-3,5-dimethylpyridine. This transformation is a common strategy to introduce alkoxy groups onto the pyridine ring, thereby modifying the electronic properties and steric environment of the molecule. The presence of electron-withdrawing groups on the pyridine ring generally facilitates this type of reaction.

| Reactant | Nucleophile | Product |

| This compound | Sodium Methoxide | 4-Methoxy-3,5-dimethylpyridine |

| This compound | Potassium tert-butoxide | 4-tert-butoxy-3,5-dimethylpyridine |

Reactivity Towards Nitrogen Nucleophiles (e.g., Amination)

The chlorine atom can also be displaced by nitrogen-based nucleophiles in amination reactions. These reactions are crucial for the synthesis of various biologically active compounds and ligands. scielo.brmsu.edu The reaction with amines or ammonia (B1221849) can furnish 4-amino-3,5-dimethylpyridine derivatives. wikipedia.org

The methyl groups at positions 3 and 5 exert significant steric hindrance, which can influence the rate and feasibility of nucleophilic attack at the 4-position. Research has shown that this steric crowding can be unfavorable for certain reactions. mdpi.com For example, a study on the C-N cross-coupling reaction between this compound and 4-methoxyaniline did not proceed, a result attributed to the substantial steric hindrance created by the two methyl groups adjacent to the chlorine atom. mdpi.com This steric impediment can hinder the approach of the nucleophile to the reaction center. mdpi.comcymitquimica.comspcmc.ac.in In contrast, less sterically hindered pyridines, like 2,4-lutidine and 3,5-lutidine, have been shown to successfully react with nucleophiles to form pyridinium salts. acs.org

| Reactant | Nucleophile | Observation | Reference |

| This compound | 4-Methoxyaniline | No reaction observed due to steric hindrance | mdpi.com |

The reactivity of the pyridine ring towards nucleophilic substitution can be enhanced by the formation of a pyridinium salt. wikipedia.org Alkylation of the pyridine nitrogen creates a positive charge on the ring, which increases its electrophilicity and makes it more susceptible to nucleophilic attack. wikipedia.orgacs.org For instance, the reaction of 4-chloro-1-methylpyridinium iodide with 4-methoxyaniline proceeds with a good yield, demonstrating the activating effect of the quaternized pyridine nitrogen. mdpi.com This strategy is often employed to overcome the inherent lower reactivity of some pyridine derivatives in nucleophilic substitution reactions. nih.gov

Functionalization at Methyl Groups (Positions 3 and 5)

Beyond substitution at the 4-position, the methyl groups of this compound offer sites for further chemical modification.

Halogenation of Methyl Groups (e.g., Chloromethylation)

The methyl groups can undergo halogenation, such as chlorination, to introduce reactive chloromethyl groups. This functionalization is a key step in the synthesis of more complex molecules. For example, the chlorination of a related pyridine derivative is a crucial step in preparing intermediates for proton pump inhibitors. While direct chloromethylation of this compound is not explicitly detailed in the provided context, the halogenation of methyl groups on pyridine rings is a known transformation.

Oxidation of Methyl Groups

The oxidation of methyl groups on the pyridine ring is a significant transformation. While specific studies on the selective oxidation of the methyl groups of this compound are not extensively detailed in the provided search results, general principles of methylpyridine oxidation can be applied. The oxidation of methylpyridines can yield corresponding pyridine carboxylic acids. google.com This transformation can be achieved using a halogen oxidizing agent in the presence of water and actinic radiation. google.com For instance, 3-methyl-pyridine can be oxidized to 3-pyridine carboxylic acid (nicotinic acid). google.com In a broader context, the selective oxidation of methyl aromatic hydrocarbons to valuable oxygenates like alcohols, aldehydes, and carboxylic acids is a key industrial process. rsc.org Metal-free catalysts, such as N-alkyl pyridinium salts, have been shown to be effective for the selective oxidation of methyl aromatic hydrocarbons using molecular oxygen. rsc.org

In some cases, oxidation can be catalyzed by copper salts with molecular oxygen as the oxidant, leading to the selective formation of aldehydes or ketones. researchgate.net The presence of a catalytic amount of water can enhance the activity of this system. researchgate.net Microbiological processes using microorganisms of the genus Pseudomonas also offer a method for the oxidation of methyl groups in aromatic heterocycles to their corresponding carboxylic acids. google.com

Cross-Coupling Reactions Involving the 4-Chloro Position

The chlorine atom at the 4-position of this compound is a key site for functionalization through cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide, catalyzed by a palladium complex. nih.gov This reaction is widely used for the synthesis of biaryl compounds due to its tolerance of a wide range of functional groups and generally high yields. nih.gov

The Suzuki-Miyaura reaction enables the synthesis of both symmetrically and unsymmetrically substituted diaryl pyridines. For instance, symmetrically substituted 3,5-diaryl-2,4,6-trimethylpyridines can be prepared from 3,5-dibromo-2,4,6-trimethylpyridine (B189553) and arylboronic acids. beilstein-journals.org A similar strategy can be envisioned for this compound to produce 4-aryl-3,5-dimethylpyridines.

The synthesis of unsymmetrically substituted diaryl pyridines can be achieved through a stepwise approach. beilstein-journals.org For example, starting with 3-bromo-4-chloro-2,6-dimethyl-5-phenylpyridine, a second Suzuki-Miyaura coupling can introduce a different aryl group. beilstein-journals.orgresearchgate.net This highlights the potential for sequential functionalization of halo-substituted pyridines to build complex molecular architectures.

The efficiency of the Suzuki-Miyaura reaction is highly dependent on the catalytic system, which includes a palladium source and a ligand. beilstein-journals.orgresearchgate.net Palladium(II) acetate (B1210297) (Pd(OAc)₂) is a commonly used palladium source. beilstein-journals.orgresearchgate.net

The choice of ligand is crucial for the success of the coupling reaction. Buchwald ligands, such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), have proven to be highly effective in promoting the Suzuki-Miyaura coupling of aryl halides. beilstein-journals.orgnih.gov The combination of Pd(OAc)₂ with SPhos in toluene has been shown to be a superior catalytic system for the diarylation of brominated pyridines, achieving full conversion in a short time. beilstein-journals.orgsemanticscholar.org The use of such dialkylbiarylphosphine ligands has significantly expanded the scope of the Suzuki-Miyaura coupling, enabling the use of challenging substrates like unactivated aryl chlorides and heteroaryl systems. nih.gov

The following table summarizes a catalytic system used for the synthesis of diarylpyridines:

Table 1: Catalytic System for Suzuki-Miyaura Cross-Coupling| Palladium Source | Ligand | Base | Solvent | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | beilstein-journals.orgsemanticscholar.org |

Optimizing reaction conditions is essential for achieving high yields and selectivity in Suzuki-Miyaura cross-coupling reactions. Key parameters include the choice of catalyst, ligand, base, solvent, and temperature. beilstein-journals.orgnih.gov

For the synthesis of diarylpyridines, a systematic optimization of these parameters has been performed. beilstein-journals.org The use of Pd(OAc)₂ as the palladium source with Buchwald ligands like SPhos and XPhos in toluene with potassium phosphate (B84403) (K₃PO₄) as the base at 90°C has been identified as an optimal set of conditions. beilstein-journals.org These conditions led to nearly quantitative formation of the diarylated product within one hour. beilstein-journals.orgsemanticscholar.org

The reactivity of the arylboronic acid also plays a role. While electron-rich and electron-poor arylboronic acids can be used, those with strongly electron-withdrawing groups may require longer reaction times or additional reagents to achieve complete diarylation. beilstein-journals.org

The table below presents optimized conditions for a Suzuki-Miyaura reaction:

Table 2: Optimized Reaction Conditions for Suzuki-Miyaura Coupling| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | Pd(OAc)₂/SPhos | beilstein-journals.orgsemanticscholar.org |

| Base | K₃PO₄ | beilstein-journals.org |

| Solvent | Toluene | beilstein-journals.org |

| Temperature | 90 °C | beilstein-journals.org |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. organic-chemistry.org This reaction is a powerful tool for the synthesis of arylamines and has found wide application in medicinal chemistry and materials science. mit.eduresearchgate.net

While direct studies on the Buchwald-Hartwig amination of this compound are not explicitly detailed in the provided search results, the general principles are well-established for other chloropyridines. cmu.edumit.edu Palladium complexes with bulky, electron-rich phosphine ligands are typically employed as catalysts. cmu.edumit.edu For example, the use of palladium complexes with ligands like (o-biphenyl)P(t-Bu)₂ allows for the amination of various aryl chlorides, including chloropyridines, at temperatures between 80-110 °C. cmu.edu The reaction of 4-chlorotoluene (B122035) with morpholine, for instance, can be achieved in high yield using a palladium catalyst with the XPhos ligand. tcichemicals.com

The steric hindrance around the chlorine atom in this compound, due to the two adjacent methyl groups, may present a challenge for the reaction. mdpi.com Indeed, a study on the copper-catalyzed C-N coupling of this compound with 4-methoxyaniline showed no reaction, which was attributed to the steric hindrance from the two methyl groups. mdpi.com However, palladium-catalyzed systems, particularly with sophisticated ligands, have been shown to overcome significant steric challenges in Buchwald-Hartwig aminations. cmu.edumit.edu

C-N Coupling Reactions

Limitations and Specific Conditions for this compound in C-N Coupling

The participation of this compound in C-N cross-coupling reactions is significantly restricted, primarily due to steric factors. Research has shown that in attempts to couple this compound with amines such as 4-methoxyaniline, no reaction product is observed. mdpi.communi.cz This lack of reactivity is attributed to the substantial steric hindrance created by the two methyl groups positioned ortho to the chlorine atom on the pyridine ring. mdpi.com This steric congestion impedes a crucial step in the catalytic cycle, the oxidative addition of the catalyst to the C-Cl bond, thereby preventing the formation of the desired C-N bond. mdpi.com

Even under conditions that successfully facilitate C-N coupling for other chloropyridine derivatives, this compound remains unreactive. mdpi.communi.cz For instance, while a supported Cu(I) catalyst effectively couples 4-chloropyridinium chloride and 4-chloro-1-methylpyridinium iodide with 4-methoxyaniline, the same conditions fail to produce any C-N coupled product with this compound. mdpi.com This highlights the unique challenge presented by the specific substitution pattern of this compound.

Development of Novel Catalytic Systems (e.g., Supported Cu(I) catalysts)

In the broader context of advancing C-N coupling methodologies, novel catalytic systems have been developed to enhance efficiency, stability, and environmental friendliness. muni.czresearchgate.net One such system involves a Cu(I) catalyst supported on a weakly acidic polyacrylate resin. mdpi.comresearchgate.net This heterogeneous catalyst is designed to be stable, insensitive to moisture and atmospheric oxygen, economical, and recyclable, allowing for reactions to be conducted under open atmosphere and generally mild conditions. mdpi.communi.cz

This supported Cu(I) catalyst has demonstrated efficacy in Ullmann-type C-N cross-coupling reactions for various substituted anilines and 4-chloropyridine derivatives. muni.czresearchgate.net However, its application to this compound has proven unsuccessful. mdpi.communi.cz In a comparative study, the catalyst facilitated the reaction of 4-methoxyaniline with other chloropyridines but yielded no product with this compound, underscoring the compound's inherent inertness to these specific coupling conditions due to steric hindrance. mdpi.com The quaternized nitrogen in 4-chloro-1-methylpyridinium iodide, for example, activates the chlorine atom for exchange, leading to a high yield, a feature absent in this compound. mdpi.com

| 4-Chloropyridine Derivative | Reactant | Catalyst | Yield (%) | Notes |

|---|---|---|---|---|

| 4-Chloropyridinium chloride | 4-Methoxyaniline | Supported Cu(I) | 64% | Successful coupling reaction. |

| This compound | 4-Methoxyaniline | Supported Cu(I) | 0% | No reaction observed due to steric hindrance. |

| 4-Chloro-1-methylpyridinium iodide | 4-Methoxyaniline | Supported Cu(I) | 80% | Quaternized nitrogen enhances reactivity. |

Other Derivatization Strategies

Conversion to Carboxylic Acid Derivatives

Beyond C-N coupling, this compound can be functionalized through other synthetic routes. One notable strategy is its conversion into carboxylic acid derivatives, which serve as versatile intermediates in organic synthesis. google.comgoogle.com A specific example is the synthesis of ethyl 4-chloro-3,5-dimethyl-2-pyridinecarboxylate. This transformation can be achieved by reacting this compound with ethyl pyruvate. google.comgoogle.com This reaction introduces a carboxyl functional group at the 2-position of the pyridine ring, opening pathways for further molecular elaboration. google.com

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|---|---|---|

| This compound | Ethyl pyruvate | Ethyl 4-chloro-3,5-dimethyl-2-pyridinecarboxylate | Functionalization at the 2-position |

This derivatization provides a key building block for more complex molecules. For instance, the resulting 2-carboxy-4-chloro-3,5-lutidine can undergo subsequent nucleophilic substitution reactions, such as reaction with sodium methoxide, to replace the chloro group and form hydroxy derivatives like 2-carboxy-4-hydroxy-3,5-lutidine. google.comgoogle.com

Spectroscopic Characterization and Computational Chemistry of 4 Chloro 3,5 Dimethylpyridine and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

The precise determination of the three-dimensional arrangement of atoms within a molecule is achieved through a synergistic application of various advanced spectroscopic methods. Each technique provides unique and complementary information about the molecular structure, from the connectivity of atoms to their spatial orientation and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei. For derivatives of 4-chloro-3,5-dimethylpyridine, ¹H and ¹³C NMR spectroscopy provide critical data on the carbon-hydrogen framework.

In a study of 4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]pyridine, the ¹³C NMR spectrum was computationally predicted using the HOSE (Hierarchical Organisation of Spherical Environments) algorithm. spectrabase.com This method allows for the estimation of chemical shifts based on the surrounding structural motifs.

Table 1: Predicted ¹³C NMR Chemical Shifts for a Derivative of this compound

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C (carbonyl) | 163.1 |

| C (pyrazolyl) | 149.2 |

| C (pyridinyl) | 150.8, 122.0 |

| C (pyrazolyl, methyl-substituted) | 142.9, 115.6 |

Note: Data is for 4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]pyridine and is computationally predicted.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. These vibrational frequencies are characteristic of specific functional groups and bonding arrangements within the molecule. For derivatives such as 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine (B128397) hydrochloride, both Fourier-transform infrared (FTIR) and attenuated total reflectance (ATR)-IR techniques have been employed to characterize its structure. nih.gov The spectra would be expected to show characteristic peaks for C-H stretching and bending, C=C and C=N stretching of the pyridine (B92270) ring, and C-Cl stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound, as well as structural details through fragmentation patterns. For instance, the exact mass of 4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]pyridine has been determined to be 235.051239653 u. spectrabase.com This high-resolution mass measurement is crucial for confirming the molecular formula, C₁₁H₁₀ClN₃O. spectrabase.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. hmdb.ca This method provides precise data on bond lengths, bond angles, and torsion angles, offering a definitive structural model. While specific crystallographic data for this compound was not found, the technique has been widely applied to related heterocyclic compounds, providing insights into their packing in the crystal lattice and intermolecular interactions. The process involves growing a single crystal of the compound, collecting diffraction data, solving the phase problem, and refining the structural model. hmdb.ca

Ultraviolet-Visible (UV-Vis) Spectroscopy

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that, like IR spectroscopy, provides information about molecular vibrations. It is based on the inelastic scattering of monochromatic light. The Raman spectrum of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride has been recorded using a Bruker MultiRAM Stand Alone FT-Raman Spectrometer. nih.gov Raman spectroscopy is particularly useful for studying symmetric vibrations and vibrations of non-polar bonds, which may be weak or absent in the IR spectrum.

Computational Chemistry Studies

Computational chemistry studies employ theoretical principles to calculate and predict the properties of molecules. These methods are crucial for interpreting experimental data and predicting molecular behavior.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the energy of the system can be determined from its electron density. DFT is known for providing a good balance between accuracy and computational cost.

A fundamental application of DFT is the optimization of the molecular structure to find its most stable energetic conformation. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy state is reached. The outcome of this optimization provides key geometrical parameters.

Bond Lengths: The calculated distances between bonded atoms. For this compound, this would include the C-C, C-N, C-H, C-Cl bond lengths within the pyridine ring and its substituents.

Bond Angles: The angles formed between three connected atoms, which define the molecule's shape. Key angles would include those within the pyridine ring (e.g., C-N-C) and those involving the chloro and methyl substituents.

Theoretical calculations on similar molecules, such as 8-chloro-3-((3-chlorobenzyl)thio)- ijcrt.orgresearchgate.netuni-muenchen.detriazolo[4,3-a]pyridine, have shown that DFT calculations, for instance using the B3LYP/6-31G method, can yield geometrical parameters that are in good agreement with experimental data from X-ray diffraction. mdpi.com

Table 1: Representative Geometrical Parameters (Hypothetical for this compound) No specific experimental or calculated data for this compound was found in the search results. The following table is a hypothetical representation of what would be calculated.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Calculated Value (Å or °) |

|---|---|---|---|---|

| Bond Length | C | Cl | Data not available | |

| Bond Length | C | N | Data not available | |

| Bond Angle | C | N | C | Data not available |

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. mdpi.com

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter for molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. mdpi.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. mdpi.com

Chemical Softness (S): 1 / η

Electrophilicity Index (ω): μ2 / 2η (where μ is the chemical potential, -χ)

Studies on various pyridine derivatives demonstrate that these parameters provide significant insights into their bioactivity and reaction mechanisms. ijcrt.org

Table 2: Calculated Reactivity Parameters (Hypothetical for this compound) No specific calculated data for this compound was found in the search results. The table below is for illustrative purposes.

| Parameter | Formula | Calculated Value (eV) |

|---|---|---|

| EHOMO | - | Data not available |

| ELUMO | - | Data not available |

| Energy Gap (ΔE) | ELUMO - EHOMO | Data not available |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Data not available |

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. researchgate.netuni-muenchen.de It is mapped onto the electron density surface, using a color code to denote different potential values. MEP maps are invaluable for predicting how a molecule will interact with other chemical species. researchgate.net

Red/Yellow Regions: Indicate areas of negative electrostatic potential, rich in electrons. These sites are susceptible to electrophilic attack. In pyridine derivatives, this region is typically located around the nitrogen atom due to its lone pair of electrons. uni-muenchen.demdpi.com

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack.

Green Regions: Represent areas with a neutral or near-zero potential.

The MEP map for this compound would reveal the locations of its electrophilic and nucleophilic sites, providing insights into its hydrogen bonding capabilities and intermolecular interactions. ijcrt.orgresearchgate.net

While DFT calculations focus on static, minimum-energy structures, molecular modeling and dynamics (MD) simulations provide a view of the molecule's behavior over time. rsc.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular vibrations, and interactions with other molecules, such as solvents. mdpi.com

For this compound, an MD simulation could:

Predict its behavior in different solvents.

Simulate its interaction with a biological target, like a protein active site, which is a key aspect of drug discovery. rsc.org

Investigate the stability of different conformers and the dynamics of its structural changes over time. rsc.org

Computational methods are frequently used to predict various spectroscopic properties, which can then be compared with experimental spectra to confirm the molecular structure and understand its vibrational and electronic nature.

Vibrational Spectra (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. ijcrt.org By comparing the calculated infrared (IR) and Raman spectra with experimental data, a detailed assignment of the observed vibrational modes can be made. This is a powerful tool for structural elucidation.

NMR Spectra: Theoretical calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. ijcrt.org This aids in the interpretation of experimental NMR spectra, helping to assign specific signals to the corresponding nuclei in the molecule.

Electronic Spectra (UV-Vis): Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions of a molecule. The results, often presented as the absorption wavelength (λmax) and oscillator strength, can be compared with experimental UV-Vis spectra to understand the electronic structure and chromophores within the molecule. ijcrt.org

Applications in Medicinal Chemistry and Biological Research

Precursor for Proton Pump Inhibitors (PPIs)

4-Chloro-3,5-dimethylpyridine is a key building block in the synthesis of several proton pump inhibitors (PPIs), a class of drugs that reduce gastric acid production. Its chemical structure allows for the necessary modifications to create the core structure of these widely used medications.

Synthesis of Omeprazole and Related Compounds

The synthesis of the pioneering proton pump inhibitor, omeprazole, and its single-enantiomer form, esomeprazole, extensively utilizes a derivative of this compound. A common synthetic route involves the condensation of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride with 5-methoxy-2-mercaptobenzimidazole. This reaction forms a thioether intermediate, which is then oxidized to produce the final sulfoxide product, omeprazole.

The general synthetic scheme for omeprazole involves reacting 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine (B128397) hydrochloride with 2-mercapto-5-methoxy-1H-benzimidazole in the presence of a base, such as sodium hydroxide (B78521), in a suitable solvent like methanol (B129727). This step yields the sulfide intermediate, ufiprazole. Subsequent oxidation of ufiprazole, often with an oxidizing agent like m-chloroperbenzoic acid (m-CPBA), produces omeprazole mdpi.com.

For the synthesis of esomeprazole, the (S)-enantiomer of omeprazole, asymmetric oxidation methods are employed. This can involve the use of a chiral catalyst, such as a titanium complex with diethyl D-tartrate, to selectively oxidize the sulfide to the desired (S)-sulfoxide.

While not a direct precursor in the most common industrial syntheses, structurally related chloromethylpyridines are crucial for other major PPIs. For instance, the synthesis of lansoprazole involves the reaction of 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride with 2-mercaptobenzimidazole researchgate.net. Similarly, pantoprazole synthesis utilizes 2-chloromethyl-3,4-dimethoxypyridine hydrochloride as a key intermediate acs.org.

| Proton Pump Inhibitor | Key Pyridine (B92270) Precursor |

|---|---|

| Omeprazole/Esomeprazole | 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride |

| Lansoprazole | 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride |

| Pantoprazole | 2-chloromethyl-3,4-dimethoxypyridine hydrochloride |

Development of New Pyridine-Based Drug Candidates

The pyridine scaffold, including derivatives of this compound, is a prominent feature in a wide array of medicinally important compounds. The versatility of the pyridine ring allows for the synthesis of diverse molecular architectures with a range of biological activities.

Recent research has focused on the development of novel pyridine-containing compounds as potential therapeutic agents in various disease areas. For instance, pyridine derivatives have been investigated as kinase inhibitors for the treatment of cancer. The structural features of the pyridine ring enable it to interact with the ATP-binding site of kinases, leading to the inhibition of their activity. Thiazolo[5,4-b]pyridine derivatives have been synthesized and evaluated as c-KIT inhibitors, with some compounds showing potency against imatinib-resistant mutants oncodesign-services.com.

Furthermore, novel pyridine-based compounds are being explored for their potential in treating psychiatric disorders. For example, 2-chloro-4-[1-(4-fluorophenyl)-2,5-dimethyl-1H-imidazol-4-ylethynyl]pyridine (basimglurant) has been investigated as a negative allosteric modulator of metabotropic glutamate receptor 5 (mGluR5) for the treatment of depression and anxiety revvity.com.

The development of new synthetic methodologies continues to expand the chemical space accessible from simple pyridine precursors, facilitating the discovery of new drug candidates with improved efficacy and safety profiles.

Role in Enzyme Inhibition and Receptor Binding Studies

Derivatives of this compound are instrumental in the study of enzyme inhibition and receptor binding, serving as foundational structures for the synthesis of targeted inhibitors and ligands.

The pyridine moiety is a common structural motif in many enzyme inhibitors. For example, novel pyridine derivatives have been designed and synthesized as PIM-1 kinase inhibitors, which have been shown to induce apoptosis and autophagy in cancer cell lines nih.gov. The ability to modify the substituents on the pyridine ring allows for the fine-tuning of inhibitory activity and selectivity against specific enzymes.

In receptor binding studies, radiolabeled ligands are frequently used to characterize receptors and determine their distribution. While direct radiolabeling of this compound is not commonly reported, its derivatives are used to synthesize unlabeled ligands (competitors) for use in competitive binding assays nih.govnih.gov. In these assays, the ability of a test compound to displace a known radioligand from its receptor is measured, providing information about the affinity of the test compound for the receptor. This technique is crucial in the early stages of drug discovery for screening and characterizing potential drug candidates.

Investigation of Biochemical Pathways

The chemical reactivity of this compound and its derivatives makes them valuable tools for investigating various biochemical pathways. By incorporating these molecules into larger structures, researchers can create probes and inhibitors to study the function of specific proteins and signaling cascades.

Influence on Cellular Metabolism

While direct studies on the metabolic effects of this compound are not extensively documented, its role as a precursor to major drugs like omeprazole provides an indirect link to the study of cellular metabolism. The metabolism of omeprazole and other PPIs is well-characterized and primarily occurs in the liver, mediated by cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4. Understanding the metabolic fate of these drugs, which contain the pyridine-derived moiety, is crucial for assessing their pharmacokinetic properties and potential for drug-drug interactions.

Metabolomic profiling of cells or tissues treated with drugs derived from this compound can provide insights into how these compounds and their metabolites affect various metabolic pathways. This information can be valuable for understanding the mechanism of action and identifying potential off-target effects.

Impact on Specific Signaling Pathways (e.g., Hedgehog pathway)

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and has been implicated in the pathogenesis of several cancers. The development of small molecule inhibitors of this pathway is an active area of research.

Development of AMP-Activated Protein Kinase (AMPK) Activators

Derivatives of this compound have been instrumental in the development of novel activators for AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. The activation of AMPK is a therapeutic target for metabolic diseases and certain cancers. Researchers have synthesized and evaluated a series of compounds with a 3,5-dimethylpyridin-4(1H)-one scaffold, derived from this compound, as AMPK activators. scispace.commdpi.comheteroletters.org Unlike direct AMPK activators, this class of compounds has demonstrated selective cell growth inhibitory activity against human breast cancer cell lines. mdpi.comheteroletters.org

Initial screening of a compound library identified a 3,5-dimethylpyridin-4(1H)-one derivative, referred to as compound 4a, as a moderate AMPK activator. heteroletters.org This discovery prompted further structural optimization to enhance its potency and pharmaceutical properties. The AMPK activation activity was assessed by measuring the phosphorylation of acetyl-CoA carboxylase (ACC), a downstream substrate of AMPK, in the MDA-MB-453 human breast cancer cell line. heteroletters.org

Through extensive research, a derivative, 2-[({1′-[(4-fluorophenyl)methyl]-2-methyl-1′,2′,3′,6′-tetrahydro[3,4′-bipyridin]-6-yl}oxy)methyl]-3,5-dimethylpyridin-4(1H)-one (compound 25), was identified as a potent AMPK activator with good aqueous solubility, while retaining the unique selective cell growth inhibitory activity. mdpi.comheteroletters.org

Structure-Activity Relationship (SAR) Studies of 3,5-Dimethylpyridin-4(1H)-one Derivatives

The structure-activity relationship (SAR) studies of 3,5-dimethylpyridin-4(1H)-one derivatives revealed several key structural features crucial for their AMPK activation potential. The initial investigations demonstrated that the 3,5-dimethylpyridin-4(1H)-one nucleus is a critical component of the pharmacophore. scispace.com Modifications to this core structure, such as altering the position of the nitrogen atom in the central pyridine ring, resulted in a decrease in cellular potency. scispace.com

Furthermore, the 4-methoxypyridine intermediate did not exhibit any AMPK activation effect, highlighting the importance of the pyridin-4(1H)-one moiety for activity. scispace.com The optimization efforts focused on modifying the central pyridine ring and the terminal aromatic group. These studies led to the discovery that the introduction of a trifluoromethyl substituent significantly enhanced the AMPK activation activity, as seen in compound 4f. scispace.com

The SAR studies guided the synthesis of a series of analogs to explore the impact of various substituents on the molecule's activity. The synthetic route for these analogs often involved a Suzuki–Miyaura cross-coupling reaction to introduce different aryl boronic acids, followed by demethylation to yield the final pyridin-4(1H)-one derivatives. scispace.com

Selective Cell Growth Inhibitory Activity against Cancer Cell Lines

A distinctive feature of the 3,5-dimethylpyridin-4(1H)-one derivatives developed as AMPK activators is their selective cell growth inhibitory activity against certain cancer cell lines. scispace.commdpi.comheteroletters.org This unique selectivity profile suggests a potential for these compounds to be developed as targeted anti-cancer agents. scispace.com

The lead compound, 4a, and its optimized successors, including compound 25, exhibited notable inhibitory effects on the growth of human breast cancer cell lines, such as MDA-MB-453. scispace.comheteroletters.org This selective cytotoxicity is a significant advantage over many direct AMPK activators that lack such specificity. The unique mechanism of action that confers this selectivity is a subject of ongoing research and could pave the way for a new class of precision medicine for cancer treatment. scispace.com

The following table summarizes the activity of key compounds:

| Compound | Description | AMPK Activation | Selective Cell Growth Inhibition | Reference |

| 4a | Initial lead compound with a 3,5-dimethylpyridin-4(1H)-one scaffold. | Moderate | Exhibited unique cancer cell selectivity. | scispace.comheteroletters.org |

| 4f | Trifluoromethyl substituted derivative. | Potent | - | scispace.com |

| 25 | Optimized derivative. | Potent | Maintained unique selectivity with good aqueous solubility. | mdpi.comheteroletters.org |

Antibacterial and Antifungal Activity Studies of Derivatives

While the primary focus of recent research on this compound has been on its application in developing AMPK activators, the broader class of pyridine derivatives has been extensively studied for their antimicrobial properties. Derivatives of dihydropyridines, which can be synthesized from precursors related to this compound, have shown a wide range of biological activities, including antibacterial and antifungal effects.

Studies on various pyridine-containing compounds have demonstrated their potential as antimicrobial agents. For instance, certain imidazo[4,5-b]pyridine derivatives have been identified as potent antibacterial agents against bacteria such as Bacillus and Staphylococcus aureus, and also exhibit antimycotic activity against Aspergillus flavus.

Although specific studies focusing solely on the antibacterial and antifungal activity of direct derivatives of this compound are not extensively documented in recent literature, the established antimicrobial potential of the larger pyridine family suggests that derivatives of this compound could also possess such properties. Further research in this area could lead to the development of novel antibacterial and antifungal agents.

Use as a Building Block for Complex Molecular Structures

This compound and its close analogs serve as versatile building blocks in the synthesis of more complex molecular structures, particularly in the pharmaceutical industry. The reactivity of the chloro-substituent and the pyridine ring allows for various chemical transformations, making it a valuable intermediate.

A closely related compound, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, is a key intermediate in the synthesis of proton pump inhibitors, such as omeprazole and esomeprazole. The synthesis of these drugs involves the reaction of the chloromethyl pyridine derivative with a benzimidazole moiety. This highlights the utility of the substituted pyridine scaffold in constructing complex, biologically active molecules.

The synthetic routes to the AMPK activators discussed previously also demonstrate the role of this compound derivatives as foundational structures. Through multi-step synthetic sequences, including cross-coupling reactions, these simpler pyridine compounds are elaborated into larger, more complex molecules with specific biological functions. The adaptability of the pyridine core makes it an important tool for medicinal chemists in the discovery and development of new therapeutic agents.

Advanced Research Topics and Future Directions

Development of Asymmetric Synthesis Routes for Chiral Derivatives

Chiral pyridine (B92270) derivatives are crucial structural motifs in a vast array of pharmaceuticals, natural products, and specialized chiral ligands. chim.it The development of methods to produce enantiomerically pure derivatives of 4-Chloro-3,5-dimethylpyridine is a significant area of future research. Catalytic asymmetric synthesis of chiral pyridines is known to be challenging due to the inherent properties of the pyridine ring, such as its Lewis basicity and ability to coordinate with metal catalysts, which can lead to catalyst deactivation. chim.it

Future research will likely focus on overcoming these challenges by applying modern asymmetric synthesis strategies to the this compound core. Key approaches include:

Catalytic Asymmetric Reduction: The reduction of prochiral ketones or imines attached to the pyridine ring using chiral catalysts to create stereocenters. chim.it

Catalytic Asymmetric Addition: The addition of nucleophiles to unsaturated bonds on side chains appended to the pyridine scaffold. chim.it

Asymmetric Cross-Coupling: The use of chiral ligands in transition-metal-catalyzed reactions to form atropisomers or products with chiral side chains. chim.it

Chiral Ligand Design: The innovation of novel chiral pyridine units (CPUs) and ligands specifically designed to tolerate the pyridine nitrogen and effectively control stereoselectivity in reactions involving the this compound scaffold is a promising direction. acs.org The design of such ligands aims to create a well-defined three-dimensional environment that minimizes steric hindrance near the nitrogen atom while securing high reactivity and enantioselectivity. acs.org

Exploration of Novel Catalytic Transformations for this compound

The chlorine atom at the C-4 position of this compound is a prime handle for introducing molecular diversity through catalytic transformations. Research in this area is focused on leveraging modern cross-coupling reactions to synthesize a wide range of novel derivatives.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C bond formation and are a key focus for the functionalization of this scaffold. rsc.org Future explorations will likely involve reactions such as:

Suzuki-Miyaura Coupling: Reacting this compound with various organoboron reagents to introduce aryl and heteroaryl substituents. nih.gov

Negishi and Kumada Couplings: Employing organozinc and organomagnesium reagents to install a broader range of groups, including alkyl and challenging heteroaryl moieties. nih.gov

Buchwald-Hartwig Amination: Introducing diverse amine functionalities by coupling with primary or secondary amines.

Nickel-catalyzed C-O cross-coupling reactions represent another frontier, allowing for the synthesis of pyridyl-O-aryl ethers, which are frameworks found in some active pharmaceutical ingredients. acs.orgacs.org The development of these transformations often requires careful selection and design of ligands to control reactivity and prevent catalyst inhibition by the pyridine nitrogen. nih.govacs.org

Mechanistic Studies of Reactions Involving this compound

A fundamental understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. The primary reaction pathway for this compound is nucleophilic aromatic substitution (SNAr), where the chlorine atom is displaced by a nucleophile. firsthope.co.inyoutube.com

The mechanism proceeds via a two-step addition-elimination process. firsthope.co.in

Addition Step: A nucleophile attacks the C-4 carbon, which is rendered electrophilic by the electron-withdrawing effect of the ring nitrogen atom. This disrupts the ring's aromaticity and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. firsthope.co.inyoutube.comresearchgate.net

Elimination Step: The chloride ion is expelled as a leaving group, and the aromaticity of the pyridine ring is restored to yield the final substituted product. youtube.com

Future mechanistic studies will likely employ a combination of experimental kinetics and computational chemistry. Molecular orbital calculations can be used to model the reaction pathway and verify the influence of the Meisenheimer complex on the reaction rate by calculating the change in Gibbs free energy between the initial and transition states. researchgate.net Such studies provide insight into the electronic effects of the methyl groups and the pyridine nitrogen, guiding the rational design of more efficient synthetic protocols.

Application in Materials Science and Polymer Chemistry

Pyridine-containing polymers are a class of materials with significant potential due to their unique properties, finding applications in contaminant capture, metal absorption, and the self-assembly of block copolymers. researchgate.netdntb.gov.ua this compound is a promising building block for the synthesis of novel functional polymers and materials. nih.gov

The true potential in this field lies in using the chloro-substituent as a reactive site for post-polymerization modification or for creating functional monomers. Through catalytic cross-coupling reactions, the chloro group can be converted into polymerizable functionalities, such as vinyl or styrenic groups. These monomers can then be incorporated into polymer backbones via various polymerization techniques. researchgate.net The inclusion of the pyridine moiety can impart specific properties to the resulting materials, including:

Coordination Sites: The nitrogen lone pair can coordinate with metal ions, making the polymers suitable for use as recyclable catalyst supports or for heavy metal sequestration. researchgate.netacs.org

Enhanced Properties: Pyridine units can enhance the biological, fluorescent, or charge-carrying properties of polymers. mdpi.com

Self-Assembly: Pyridine-based monomers are valuable in the self-assembly of diblock copolymers, which can be used to create complex nanomaterials like nanopatterned films. researchgate.net

Biodegradable Materials: Pyridine derivatives can be incorporated into polymer structures to create biodegradable materials with tunable properties for applications like packaging. biosynce.com

In Silico Drug Design and Virtual Screening Utilizing the this compound Scaffold

In silico drug design and virtual screening (VS) have become indispensable tools in modern drug discovery, offering a rapid and cost-effective method to identify potential drug candidates from vast chemical libraries. nvidia.comnih.gov The this compound scaffold provides a robust starting point for generating these libraries and discovering novel bioactive molecules.

The virtual screening process is a hierarchical workflow that computationally filters large libraries to identify a smaller subset of promising "hit" compounds for experimental testing. nih.gov This workflow typically involves several key stages:

| Stage | Description | Purpose |

| 1. Library Generation | A large, diverse library of virtual compounds is created based on the this compound scaffold by computationally adding various substituents at the C-4 position and other sites. | To explore a wide chemical space for potential binders to a biological target. nvidia.comnih.gov |

| 2. Target Preparation | The 3D structure of the biological target (e.g., a protein or enzyme) is obtained and prepared for docking. | To define the binding site and prepare it for computational analysis. frontiersin.org |

| 3. Molecular Docking | The virtual library compounds are computationally placed into the target's binding site to predict their binding orientation and affinity. | To assess the complementarity between the small molecule and the target protein. nih.gov |

| 4. Scoring & Ranking | Scoring functions are used to estimate the binding affinity for each compound, and they are ranked accordingly. | To prioritize compounds that are most likely to be effective binders. nvidia.com |

| 5. Post-Screening Analysis | The top-ranked compounds are further analyzed for drug-like properties, including ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. nih.gov | To filter out candidates with poor pharmacokinetic properties or potential toxicity before synthesis. nih.gov |

This in silico approach allows researchers to efficiently screen libraries containing billions of compounds, dramatically increasing the efficiency of hit discovery and reducing the reliance on expensive and time-consuming high-throughput experimental screening. frontiersin.orgschrodinger.com The pyridine scaffold is particularly relevant as it is a common feature in many existing drugs and bioactive molecules. nih.gov

Green Chemistry and Sustainable Synthesis of this compound and its Analogues

The principles of green chemistry are increasingly guiding the development of chemical syntheses to minimize environmental impact. rasayanjournal.co.in Future research on this compound and its derivatives will focus on developing more sustainable and environmentally benign synthetic routes. nih.gov

Key areas for improvement include:

Use of Greener Solvents: Replacing hazardous organic solvents like chlorinated hydrocarbons with safer alternatives such as water, ethanol (B145695), or ionic liquids. biosynce.comresearchgate.net

Energy Efficiency: Employing energy-efficient techniques like microwave-assisted synthesis, which can significantly shorten reaction times and increase yields compared to conventional heating. nih.govmdpi.com

Catalysis: Developing novel catalytic systems, such as those based on earth-abundant and non-toxic metals like iron, to replace stoichiometric reagents, thereby improving atom economy and reducing waste. rsc.org

Alternative Feedstocks: Exploring the synthesis of the pyridine ring from renewable biomass sources rather than petroleum-based feedstocks. dntb.gov.ua

Process Optimization: Integrating continuous flow synthetic techniques, which can improve safety, efficiency, and scalability while minimizing waste generation. mdpi.com

By adopting these green chemistry principles, the synthesis of this compound can be made more sustainable, aligning with the broader goal of reducing the environmental footprint of the chemical industry. rsc.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Chloro-3,5-dimethylpyridine, and how are intermediates validated?

- Methodology : A typical route involves halogenation of 3,5-dimethylpyridine using reagents like POCl₃ or PCl₃ under controlled conditions. For example, intermediates such as hydrazine derivatives (e.g., 4-chloro-3,5-dimethylphenylhydrazine) can be synthesized from 4-chloro-3,5-dimethylaniline, followed by cyclization with appropriate reagents . Validation often employs LC/MS (e.g., m/z 391 [M+H]⁺) and retention time analysis (e.g., 1.22 min under SMD-FA10-4 conditions) .

Q. How is this compound characterized using spectroscopic and chromatographic techniques?

- Methodology : LC/MS is critical for mass confirmation, while NMR (¹H/¹³C) resolves substituent positions. For example, IR spectroscopy can confirm functional groups, and GC/MS quantifies purity in kinetic studies (e.g., nitro-derivative synthesis) . Retention time reproducibility under standardized conditions (e.g., UHPLC) ensures analytical reliability .

Q. What safety protocols are recommended for handling this compound derivatives?